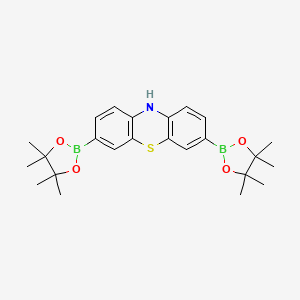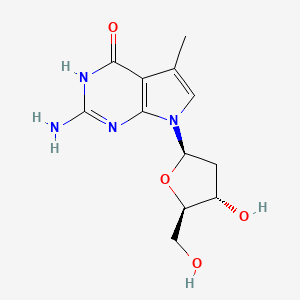
7-Methyl-7-deaza-2'-deoxyguanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-7-deaza-2’-deoxyguanosine is a modified nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally similar to guanosine but features a methyl group at the 7th position and lacks a nitrogen atom at the 7-deaza position. These modifications confer unique properties that make it valuable for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-7-deaza-2’-deoxyguanosine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 7-deaza-2’-deoxyguanosine with a methylating agent such as methyl iodide. The reaction is usually carried out in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 7-Methyl-7-deaza-2’-deoxyguanosine follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated synthesizers and continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions
7-Methyl-7-deaza-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms on the nucleoside
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of potassium carbonate and DMF
Major Products
科学研究应用
7-Methyl-7-deaza-2’-deoxyguanosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: Employed in studies of DNA and RNA structure and function, particularly in understanding the role of modified nucleosides in genetic regulation.
Medicine: Investigated for its potential antiviral properties and as a therapeutic agent in the treatment of viral infections.
Industry: Utilized in the development of diagnostic tools and as a component in various biotechnological applications
作用机制
The mechanism of action of 7-Methyl-7-deaza-2’-deoxyguanosine involves its incorporation into DNA or RNA, where it can disrupt normal base pairing and replication processes. This disruption can inhibit viral replication, making it a potential antiviral agent. The compound targets specific enzymes and pathways involved in nucleic acid synthesis and modification .
相似化合物的比较
Similar Compounds
7-Deaza-2’-deoxyguanosine: Lacks the methyl group at the 7th position.
8-Aza-7-deaza-2’-deoxyguanosine: Contains an additional nitrogen atom at the 8th position.
7-Deaza-2’-deoxyadenosine: Similar structure but with an adenine base instead of guanine
Uniqueness
7-Methyl-7-deaza-2’-deoxyguanosine is unique due to its specific modifications, which confer distinct chemical and biological properties. The presence of the methyl group at the 7th position enhances its stability and alters its interaction with enzymes and nucleic acids, making it valuable for specialized applications in research and industry .
属性
分子式 |
C12H16N4O4 |
|---|---|
分子量 |
280.28 g/mol |
IUPAC 名称 |
2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H16N4O4/c1-5-3-16(8-2-6(18)7(4-17)20-8)10-9(5)11(19)15-12(13)14-10/h3,6-8,17-18H,2,4H2,1H3,(H3,13,14,15,19)/t6-,7+,8+/m0/s1 |
InChI 键 |
AAHCLSWQJPSQPT-XLPZGREQSA-N |
手性 SMILES |
CC1=CN(C2=C1C(=O)NC(=N2)N)[C@H]3C[C@@H]([C@H](O3)CO)O |
规范 SMILES |
CC1=CN(C2=C1C(=O)NC(=N2)N)C3CC(C(O3)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


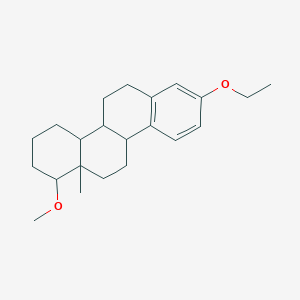
![8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen](/img/structure/B13403703.png)
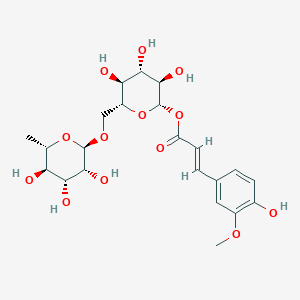
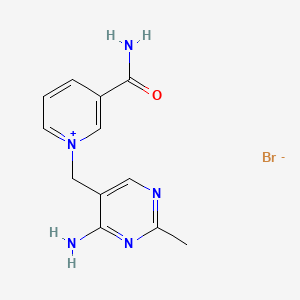

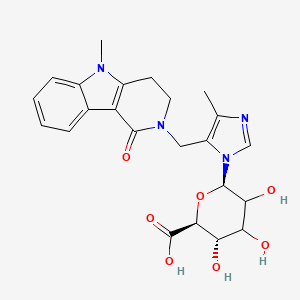
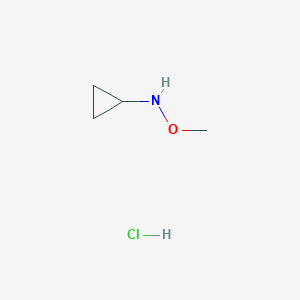
![alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol](/img/structure/B13403766.png)
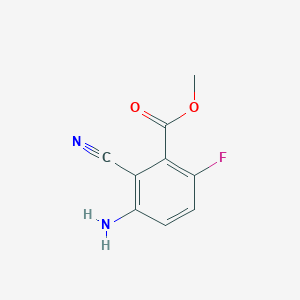
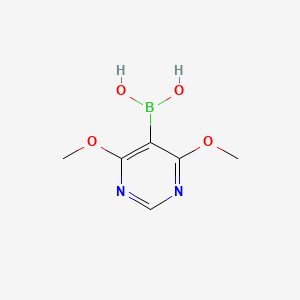
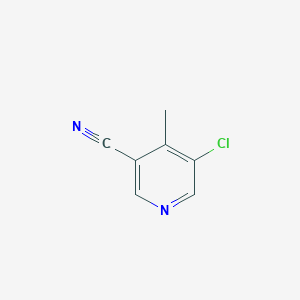
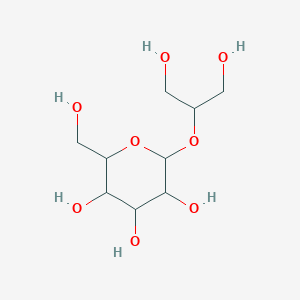
![6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide](/img/structure/B13403797.png)
